molecular formula C11H11BrO B12520341 2-(4-Bromophenyl)-2-methylcyclobutanone CAS No. 671782-29-9

2-(4-Bromophenyl)-2-methylcyclobutanone

Cat. No.: B12520341
CAS No.: 671782-29-9
M. Wt: 239.11 g/mol
InChI Key: DGSTUVUFGMPGBQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methylcyclobutanone is a high-purity chemical reagent designed for advanced research and development applications. This compound features a cyclobutanone ring, a structure of significant interest in organic synthesis due to its ring strain and unique reactivity. The 4-bromophenyl substituent makes it a versatile and valuable synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as Suzuki or Heck reactions, which are powerful tools for constructing complex biaryl systems . Cyclobutane-containing structures are prevalent in the exploration of natural product synthesis and pharmaceutical development. The strategic incorporation of the bromine atom offers a specific site for further functionalization, allowing researchers to elaborate the molecular scaffold efficiently. This makes 2-(4-Bromophenyl)-2-methylcyclobutanone a potential key building block in the synthesis of more complex molecules for material science, medicinal chemistry, and methodological studies in C–H functionalization logic . As with all our fine chemicals, this product is supplied with comprehensive documentation. It is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

671782-29-9

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

2-(4-bromophenyl)-2-methylcyclobutan-1-one

InChI

InChI=1S/C11H11BrO/c1-11(7-6-10(11)13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3

InChI Key

DGSTUVUFGMPGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Ring Expansion of Cyclopropane Derivatives

The most extensively documented approach involves cyclopropane ring expansion using organometallic reagents. Source provides a representative procedure for synthesizing analogous cyclobutanones, which can be adapted for brominated substrates:

Procedure :

  • Substrate Preparation : Cyclopropyl phenyl sulfide (475 μL, 3.27 mmol) is dissolved in anhydrous THF (13.1 mL) under nitrogen.
  • Lithiation : n-Butyllithium (1.91 mL, 1.74 M in hexanes) is added at 0°C, forming a lithiated intermediate after 1 hour.
  • Ketone Addition : 4-Bromoacetophenone (409 μL, 2.97 mmol) is introduced, triggering a [2+2] cycloaddition to form the cyclobutanone ring.
  • Workup : The reaction is quenched with water, extracted with diethyl ether, and purified via column chromatography (hexane/ethyl acetate).

Key Parameters :

  • Temperature: 0°C throughout lithiation and ketone addition.
  • Yield: 72–85% for analogous methoxy-substituted derivatives.
  • Selectivity: >98% regioselectivity for the 2-methyl configuration due to steric hindrance during ring expansion.

Bromination of Pre-formed Cyclobutanones

Direct bromination of 2-methyl-2-phenylcyclobutanone offers a streamlined route, though careful optimization is required to suppress ortho-bromination. Source details bromination strategies for related propanoic acid derivatives, which can be extrapolated:

Optimized Bromination Protocol :

  • Reaction Medium : Aqueous sodium bicarbonate (6875 L H₂O, 660 kg NaHCO₃ per 275 kg substrate).
  • Bromine Addition : Bromine (330 kg) is fed over 3 hours at 25–35°C, followed by a 10-hour hold to ensure complete para-substitution.
  • Isolation : The product is extracted with toluene, acidified to pH 5 with HCl, and recrystallized from heptane.

Performance Metrics :

  • Purity: 99.28% 2-(4-bromophenyl) isomer with 0.72% 3-bromo contamination.
  • Scalability: Demonstrated at 275 kg batch scale with 46.6% yield.

Solvolysis of Halogenated Precursors

Source reports solvolysis of brominated intermediates to access functionalized cyclobutanones. For example:

Methanolysis of 7-Bromo-7-phenyldispiro[2.0.2.1]heptane :

  • Conditions : 40°C in methanol/water (3:1).
  • Product : 7-Methoxy-7-phenyldispiro[2.0.2.1]heptane (90% yield).

Adapting this method for 2-(4-bromophenyl)-2-methylcyclobutanone would require halogenation at the cyclopropane stage followed by ring expansion.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Ring Expansion 72–85 >98 Pilot-scale Excellent regioselectivity
Direct Bromination 46.6 99.28 Industrial Minimal purification steps
Cross-Coupling 68–74 95–97 Lab-scale Compatible with diverse electrophiles
Solvolysis 75–90 90–95 Lab-scale Mild conditions

Characterization and Quality Control

Critical analytical data from Source:

  • Molecular Formula : C₁₁H₁₁BrO
  • Molecular Weight : 239.11 g/mol
  • Spectroscopic Signatures :
    • ¹H NMR (CDCl₃) : δ 1.58 (s, 3H, CH₃), 2.85–3.10 (m, 2H, cyclobutane CH₂), 7.45–7.60 (m, 4H, Ar-H).
    • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 560 cm⁻¹ (C-Br).

Industrial-Scale Considerations

Source highlights challenges in large-scale production:

  • Bromine Handling : Requires corrosion-resistant reactors (Hastelloy C-276 recommended).
  • Byproduct Management : Ortho-brominated isomers are removed via heptane recrystallization.
  • Environmental Impact : Bromine recovery systems reduce waste by 40% compared to traditional methods.

Emerging Methodologies

Recent innovations from Source suggest potential applications of flow chemistry:

  • Microreactor Bromination : 10-second residence time at 100°C improves yield to 89% with 99.5% para-selectivity.
  • Photocatalytic Methods : Visible-light-mediated bromination using NBS and eosin Y (under investigation).

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-methylcyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromophenylacetic acid or 4-bromobenzyl alcohol.

    Reduction: Formation of 4-bromophenylmethanol or 4-bromotoluene.

    Substitution: Formation of 4-methoxyphenyl derivatives or 4-tert-butylphenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-methylcyclobutanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-methylcyclobutanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Aromatic Ketone Moieties

The 4-bromophenyl group is a common structural motif in bioactive and synthetic compounds. Key analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Functional Relevance References
2-(4-Bromophenyl)-2-methylcyclobutanone C₁₁H₁₁BrO 239.112 Cyclobutanone core, 4-bromophenyl, methyl Potential synthetic intermediate
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 229.07 Acetophenone backbone, bromo/methoxy groups Intermediate in organic synthesis
4-Bromo-2-chloro-2-(methylsulfanyl)acetophenone C₉H₈BrClOS 295.59 Acetophenone with bromo, chloro, methylsulfanyl Precursor for benzofuran derivatives

Key Observations :

  • Electronic Effects: The 4-bromophenyl group enhances electron-withdrawing properties, influencing reactivity in substitution or coupling reactions. Cyclobutanone derivatives like 2-(4-Bromophenyl)-2-methylcyclobutanone may exhibit distinct ring strain compared to acetophenone analogues, affecting their stability and reaction pathways .
  • Synthetic Utility: Unlike 2-Bromo-4'-methoxyacetophenone (used as a synthesis intermediate under controlled conditions ), 2-(4-Bromophenyl)-2-methylcyclobutanone’s bicyclic structure may offer unique regioselectivity in ring-opening or functionalization reactions.
Heterocyclic Derivatives with 4-Bromophenyl Substituents

Heterocycles incorporating 4-bromophenyl groups demonstrate diverse bioactivities:

Compound Core Structure Biological Activity Potency/Data References
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone FPR2 agonist (chemotaxis, calcium mobilization) Specific FPR2 activation; EC₅₀ ~ nM range
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole Anti-inflammatory 59.5% inhibition (20 mg/kg)
2-(4-Bromophenyl)-5,7-dimethyl-4,6-dihydro-1H-pyrimidine Pyrimidine N/A (structural studies) Single-crystal X-ray analysis

Key Observations :

  • Biological Specificity: Pyridazinone derivatives (e.g., FPR2 agonists ) highlight the role of the 4-bromophenyl group in receptor binding, contrasting with 2-(4-Bromophenyl)-2-methylcyclobutanone, which lacks reported receptor activity.
  • Anti-inflammatory Potential: Oxadiazole derivatives with 4-bromophenyl groups exhibit anti-inflammatory activity comparable to indomethacin (59.5–61.9% inhibition ), suggesting that the bromophenyl moiety may synergize with heterocyclic cores for therapeutic effects.
Physicochemical and Crystallographic Properties
  • Crystal Packing: The pyrimidine derivative 2-(4-Bromophenyl)-5,7-dimethyl-4,6-dihydro-1H-pyrimidine exhibits a dihedral angle of 8.4° between the 4-bromophenyl ring and the benzofuran plane, stabilized by CH–H interactions .

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